REACTION_SMILES
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[CH3:22][C:23](=[O:24])[OH:25].[CH:11]12[CH:12]([CH2:13][CH2:14][CH2:15][CH2:16]1)[C:17](=[O:18])[O:19][C:20]2=[O:21].[F:1][c:2]1[c:3]([NH2:4])[c:5]([F:10])[cH:6][c:7]([F:9])[cH:8]1>>[F:1][c:2]1[c:3]([N:4]2[C:17](=[O:18])[CH:12]3[CH:11]([CH2:16][CH2:15][CH2:14][CH2:13]3)[C:20]2=[O:19])[c:5]([F:10])[cH:6][c:7]([F:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)C2CCCCC12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(F)cc(F)cc1F
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Name
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Type
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product
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Smiles
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O=C1C2CCCCC2C(=O)N1c1c(F)cc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |